molecular formula C12H17NO2 B8681293 Ethyl 3-methylphenethylcarbamate

Ethyl 3-methylphenethylcarbamate

Cat. No.: B8681293
M. Wt: 207.27 g/mol
InChI Key: MPZKYPYBRMXZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylphenethylcarbamate (C₁₂H₁₅NO₃) is a carbamate derivative characterized by an ethyl-methylcarbamate group attached to a substituted phenyl ring. These carbamates typically exhibit molecular weights ranging from 221.25 to 272.77 g/mol and are synthesized via nucleophilic substitution or esterification reactions involving hydroxyl or amine precursors . Carbamates in this class are often investigated for pharmaceutical applications, including acetylcholinesterase inhibition, as seen in Rivastigmine analogs and impurities .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl N-[2-(3-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)13-8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3,(H,13,14)

InChI Key

MPZKYPYBRMXZRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 3-acetylphenyl group in 3-Acetylphenyl ethyl(methyl)carbamate enhances lipophilicity (LogP ~2.1) compared to the polar 3-hydroxyphenyl derivative (LogP ~1.2) . Chlorinated derivatives (e.g., Ethyl N-(3-chloro-4-methylphenyl)carbamate) exhibit increased environmental persistence .
  • Bioactivity: Carbamates with dimethylaminoethyl substituents (e.g., CAS 105601-13-6) show potent acetylcholinesterase inhibition, making them relevant to neurodegenerative disease research .

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